ALK2-IN-23 -

ALK2-IN-23

Catalog Number: EVT-1534190
CAS Number:
Molecular Formula: C28H27N5O2S
Molecular Weight: 497.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALK2-IN-23 is a potent and selective inhibitor of activin receptor-like kinase 2 (ALK2).
Source and Classification

ALK2-IN-23 is derived from a series of quinolone-based compounds designed to selectively inhibit ALK2. It belongs to a class of small-molecule inhibitors characterized by their ability to interfere with the ATP-binding site of the kinase, thereby blocking its activity. The compound has been synthesized through structure-activity relationship studies that optimize potency and selectivity against ALK2 compared to other kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of ALK2-IN-23 involves multiple steps, focusing on modifying existing quinolone derivatives to enhance their selectivity for ALK2. The synthetic pathway typically includes:

  1. Formation of the Quinoline Core: Starting from commercially available quinoline derivatives, functional groups are introduced at specific positions to enhance binding affinity.
  2. Substituent Modifications: Alterations at the nitrogen position in the quinolone structure have been shown to improve potency and selectivity for ALK2 over other kinases like ALK3 and ALK5.
  3. Final Coupling Reactions: The synthesized quinoline derivatives are coupled with various moieties (e.g., phenyl-piperazine) to yield the final compound, ensuring optimal interaction with the target kinase's active site .

The synthetic strategy emphasizes achieving high selectivity and potency while minimizing off-target effects, particularly cardiac toxicity associated with non-selective inhibitors.

Molecular Structure Analysis

Structure and Data

ALK2-IN-23 features a complex molecular structure characterized by:

  • Core Framework: A quinoline scaffold that serves as the backbone for interaction with the ATP-binding pocket of ALK2.
  • Functional Groups: Specific substituents that enhance hydrogen bonding with key residues in the active site, such as His286 and Lys235, which are critical for its inhibitory action.

The molecular formula and weight, along with detailed crystallographic data, reveal insights into how the compound fits within the kinase's active site, providing a basis for its selectivity .

Chemical Reactions Analysis

Reactions and Technical Details

ALK2-IN-23 primarily acts through competitive inhibition of ALK2 by binding to its ATP-binding pocket. The key chemical interactions include:

  • Hydrogen Bonds: Formation of hydrogen bonds between the inhibitor and critical residues in the hinge region (e.g., His286) enhances binding affinity.
  • Hydrophobic Interactions: The hydrophobic regions within the active site facilitate additional interactions that stabilize the inhibitor within the pocket.

These interactions are pivotal in determining both the efficacy and selectivity of ALK2-IN-23 against other related kinases .

Mechanism of Action

Process and Data

The mechanism of action for ALK2-IN-23 involves:

  1. Binding to the Active Site: Upon administration, ALK2-IN-23 competes with ATP for binding to ALK2's active site.
  2. Inhibition of Phosphorylation: By occupying this site, it prevents phosphorylation of downstream targets involved in BMP signaling pathways.
  3. Modulation of Cellular Responses: This inhibition alters cellular processes such as osteogenic differentiation and proliferation in conditions like FOP and DIPG, leading to potential therapeutic effects .

Quantitative data from assays indicate significant reductions in phosphorylated SMAD proteins in response to treatment with ALK2-IN-23, confirming its efficacy in modulating ALK2 activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ALK2-IN-23 possesses distinct physical and chemical properties that influence its behavior as a drug candidate:

  • Solubility: It exhibits moderate solubility in aqueous solutions, which is crucial for bioavailability.
  • Stability: The compound has shown stability under physiological conditions, making it suitable for therapeutic applications.
  • Molecular Weight: The molecular weight aligns with typical small-molecule drugs, facilitating absorption and distribution within biological systems.

Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during development .

Applications

Scientific Uses

ALK2-IN-23 is primarily being explored for its potential applications in treating conditions associated with aberrant ALK2 signaling:

  1. Fibrodysplasia Ossificans Progressiva: As a targeted therapy, it aims to inhibit heterotopic ossification associated with this genetic disorder.
  2. Diffuse Intrinsic Pontine Glioma: Research is ongoing into its efficacy against tumors harboring mutations in the ACVR1 gene (which encodes ALK2), potentially offering a novel treatment avenue .

Structural Biology of ALK2/ACVR1 and Its Role in Signaling Pathways

Molecular Architecture of ALK2/ACVR1 Kinase Domain

Domain Organization

ALK2/ACVR1 is a transmembrane serine/threonine kinase receptor with a conserved multi-domain architecture critical for its function in bone morphogenetic protein (BMP) signaling. The receptor comprises:

  • Signal Peptide (residues 1–20): Mediates translocation to the endoplasmic reticulum for membrane integration [4] [9].
  • Extracellular Ligand-Binding Domain (residues 21–123): Facilitates interactions with BMP ligands (e.g., BMP4, BMP7, BMP9) and activins. This domain contains a cysteine-rich three-finger toxin fold essential for ligand specificity [1] [7].
  • Transmembrane Domain (residues 124–146): Anchors the receptor in the cell membrane [4].
  • Intracellular Glycine-Serine-rich (GS) Domain (residues 178–207): Contains multiple serine/threonine residues phosphorylated by type II receptors (e.g., BMPR2, ACVR2A) to activate kinase function. This domain forms a helix-loop-helix motif that binds the inhibitory protein FKBP12 in the basal state, preventing leaky activation [1] [3].
  • Kinase Domain (residues 208–502): Features a bilobal structure with an N-lobe (β-sheets), C-lobe (α-helices), and catalytic site. The activation loop (A-loop) requires phosphorylation for full activity [3] [7].

Table 1: Functional Domains of ALK2/ACVR1

DomainResidue RangeKey FeaturesFunctional Role
Signal Peptide1–20Hydrophobic sequenceMembrane targeting
Ligand-Binding21–123Cysteine-rich three-finger toxin foldBMP/activin binding; dimerization interface
Transmembrane124–146Single α-helixMembrane anchorage
GS Domain178–207Ser/Thr phosphorylation sites; FKBP12-binding motifKinase regulation; autoinhibition
Kinase Domain208–502Bilobal structure; ATP-binding pocket; activation loopSMAD phosphorylation; downstream signaling

Conserved Structural Features Across Vertebrates

ALK2/ACVR1 exhibits remarkable evolutionary conservation. Human and mouse proteins share 99.8% amino acid identity, differing minimally in the signal peptide (85% homology). Zebrafish (Alk8/Acvr1), Xenopus (xAlk2), and chicken homologs show 65–84% overall homology, with the highest conservation in the kinase and GS domains [4] [9]. This structural preservation underscores ALK2's non-redundant roles in embryonic development, as knockout models in mice cause early lethality due to gastrulation defects [1].

Table 2: Evolutionary Conservation of ALK2/ACVR1

SpeciesProtein NameLength (aa)Homology vs. HumanKey Conserved Domains
Homo sapiensALK2/ACVR1509100%GS domain; kinase ATP-binding pocket
Mus musculusAlk2/Acvr150999.8%Identical GS phosphorylation sites
Gallus gallusALK2/ACVR150483–84%Ligand-binding cysteines; catalytic kinase residues
Xenopus laevisxAlk250781–84%Transmembrane domain; FKBP12 interface
Danio rerioAlk8/Acvr150665–68%SMAD-docking site in kinase C-lobe

ALK2/ACVR1 in the TGF-β/BMP Receptor Family

Classification of Type I vs. Type II TGF-β Receptors

ALK2/ACVR1 belongs to the type I receptor subfamily (ALK1–7) within the TGF-β superfamily. Key distinctions from type II receptors (e.g., BMPR2, ACVR2A/B) include:

  • GS Domain Presence: Type I receptors contain this regulatory region absent in type II receptors [4] [9].
  • Kinase Activity Regulation: Type II receptors (e.g., BMPR2) are constitutively active, whereas type I kinases require GS domain phosphorylation for activation [4] [7].
  • Ligand-Binding Hierarchy: Ligands (e.g., BMPs) first bind type II receptors, which recruit type I receptors (e.g., ALK2) to form heterotetrameric complexes [2] [7].

Ligand Binding Specificity

ALK2 binds osteogenic BMPs (BMP4, BMP7, BMP9) but not non-osteogenic ligands (e.g., TGF-β1, activin A in wild-type). Osteogenic ligands trigger SMAD1/5/8 signaling, while non-osteogenic ligands activate SMAD2/3 via ALK4/5/7 [4] [9]. Pathogenic ALK2 mutations (e.g., R206H) aberrantly enable activin A to activate SMAD1/5/8, driving ectopic bone formation in fibrodysplasia ossificans progressiva (FOP) [1] [7].

Table 3: Ligand Specificity of ALK2/ACVR1

Ligand ClassLigandsType I ReceptorSMAD PathwayBiological Outcome
Osteogenic BMPsBMP2, BMP4, BMP6, BMP7, BMP9ALK1, ALK2, ALK3SMAD1/5/8Bone/cartilage formation; heterotopic ossification (FOP)
Non-OsteogenicActivin A, TGF-β, myostatinALK4, ALK5, ALK7SMAD2/3Cell proliferation; fibrosis; anti-osteogenic signaling
Mutant ALK2 (e.g., R206H)Activin AALK2SMAD1/5/8Pathological ossification (FOP)

ALK2/ACVR1 Activation Mechanisms

Phosphorylation of the GS Domain

Ligand binding induces assembly of a heterotetrameric complex: two type II receptors (e.g., BMPR2) phosphorylate serine/threonine residues (e.g., S/T²⁰⁷⁻²⁰⁸) in the ALK2 GS domain. This disrupts FKBP12 binding and releases autoinhibition [3] [7]. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies reveal that phosphorylated GS domains undergo conformational changes, enabling kinase domain dimerization and activation [2]. Pathogenic mutations (e.g., R206H) destabilize the inactive state, reducing FKBP12 affinity and causing ligand-independent activation [3] [7].

Table 4: Key Phosphorylation Sites in the GS Domain

ResiduePositionFunctional RoleConsequence of Mutation
T²⁰⁷GS domainPrimary phosphorylation site by BMPR2R207E mutation mimics phosphorylation (constitutive activity)
S²⁰⁸GS domainSecondary phosphorylation siteDisruption impairs kinase activation
R²⁰⁶GS domainStabilizes FKBP12 binding; not phosphorylatedR206H mutation reduces FKBP12 binding (FOP pathogenesis)

Downstream SMAD1/5/8 Signaling Cascade

Activated ALK2 phosphorylates receptor-regulated SMADs (R-SMADs: SMAD1/5/8) at C-terminal serine residues. Phosphorylated R-SMADs form heterotrimeric complexes with SMAD4, translocate to the nucleus, and regulate transcription of BMP-responsive genes (e.g., ID1, ID2, ID3, RUNX2) [7] [9]. Non-canonical pathways (e.g., p38 MAPK) are also activated, contributing to chondrogenesis and osteoblast differentiation [1] [6]. In diffuse intrinsic pontine glioma (DIPG), ALK2 mutations amplify SMAD1/5/8 signaling, promoting tumor growth via ID1-mediated neural stem cell proliferation [1] [6].

Structural Basis of SMAD Recruitment:The ALK2 kinase C-lobe binds a "L45 loop" on R-SMADs, conferring specificity for SMAD1/5/8 over SMAD2/3. Mutations in this interface (e.g., G356D in ALK2) impair SMAD docking and are linked to atypical FOP phenotypes [3] [7].

Properties

Product Name

ALK2-IN-23

IUPAC Name

4-(6-(4-(1-(Pyrrolidin-1-yl)ethyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)naphthalene-1-sulfonamide

Molecular Formula

C28H27N5O2S

Molecular Weight

497.62

InChI

InChI=1S/C28H27N5O2S/c1-19(32-14-4-5-15-32)20-8-10-21(11-9-20)22-16-30-28-26(17-31-33(28)18-22)24-12-13-27(36(29,34)35)25-7-3-2-6-23(24)25/h2-3,6-13,16-19H,4-5,14-15H2,1H3,(H2,29,34,35)

InChI Key

IPESYYFOXATSFJ-UHFFFAOYSA-N

SMILES

O=S(C1=C2C=CC=CC2=C(C3=C4N=CC(C5=CC=C(C(N6CCCC6)C)C=C5)=CN4N=C3)C=C1)(N)=O

Solubility

Soluble in DMSO

Synonyms

ALK2 IN-23; ALK2-IN 23; ALK2 IN 23; ALK2-IN-23

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.